6-Bromo-5-methylpyridazin-4-amine

Description

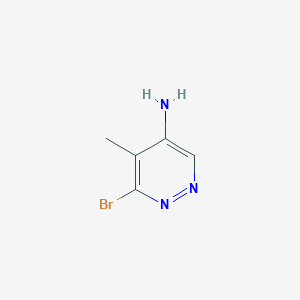

6-Bromo-5-methylpyridazin-4-amine is a heterocyclic aromatic compound featuring a pyridazine core—a six-membered ring with two adjacent nitrogen atoms at positions 1 and 2. The substituents include a bromine atom at position 6, a methyl group at position 5, and an amine group at position 4 (see Table 1 for structural details). Pyridazine derivatives are of significant interest in medicinal chemistry due to their electron-deficient aromatic systems, which facilitate interactions with biological targets such as enzymes or receptors. Bromine, as a heavy halogen, enhances molecular stability and may influence pharmacokinetic properties, while the methyl group contributes steric and electronic effects .

Properties

Molecular Formula |

C5H6BrN3 |

|---|---|

Molecular Weight |

188.03 g/mol |

IUPAC Name |

6-bromo-5-methylpyridazin-4-amine |

InChI |

InChI=1S/C5H6BrN3/c1-3-4(7)2-8-9-5(3)6/h2H,1H3,(H2,7,9) |

InChI Key |

VGWMCYYXKLIZHF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=NC=C1N)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods to synthesize 6-Bromo-5-methylpyridazin-4-amine involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses a palladium catalyst and boron reagents to form carbon-carbon bonds . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing pyridazine derivatives .

Industrial Production Methods

Industrial production of this compound often involves multi-step synthesis starting from commercially available precursors. The process includes halogenation, amination, and coupling reactions under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-5-methylpyridazin-4-amine undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.

Common Reagents and Conditions

Palladium Catalysts: Used in coupling reactions.

Boron Reagents: Employed in Suzuki-Miyaura reactions.

Nucleophiles: Used in substitution reactions to replace the bromine atom.

Major Products Formed

The major products formed from these reactions include various substituted pyridazine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

6-Bromo-5-methylpyridazin-4-amine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6-Bromo-5-methylpyridazin-4-amine is primarily based on its ability to interact with various molecular targets. It can inhibit specific enzymes or receptors, leading to a range of biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridazine Derivatives

6-(4-Bromo-1H-pyrazol-1-yl)pyridin-3-amine

Pyrimidine Derivatives

4,6-Dichloro-5-methoxypyrimidine

- Structure : Pyrimidine ring (nitrogens at positions 1 and 3) with chlorine atoms at positions 4 and 6 and a methoxy group at position 4.

- Key Differences : The absence of bromine reduces molecular weight and alters reactivity. The methoxy group (-OMe) is electron-donating, contrasting with the electron-withdrawing bromine in the target compound.

5-Bromo-6-chloro-2-(methylthio)pyrimidin-4-amine

- Structure : Pyrimidine ring with bromine (position 5), chlorine (position 6), a methylthio group (-SMe) at position 2, and an amine at position 4.

- Key Differences: The methylthio group increases lipophilicity compared to the methyl group in the target compound.

- Applications : Such compounds are intermediates in agrochemical synthesis due to their dual halogenation .

Pyridine Derivatives

2-Amino-5-bromo-4,6-dimethylpyridine

- Structure : Pyridine ring (single nitrogen at position 1) with bromine at position 5, methyl groups at positions 4 and 6, and an amine at position 2.

- Key Differences: The single nitrogen in pyridine reduces ring electron deficiency compared to pyridazine.

- Applications : Used in ligand design for metal coordination complexes .

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Electronic Effects : Bromine in this compound increases electron deficiency in the pyridazine ring, enhancing reactivity toward nucleophilic substitution compared to methoxy- or methylthio-substituted analogs .

- Biological Activity : Pyridazine derivatives often exhibit superior binding to ATP pockets in kinases compared to pyrimidines or pyridines, owing to their planar structure and hydrogen-bonding capacity .

Biological Activity

Overview

6-Bromo-5-methylpyridazin-4-amine (CHBrN, molecular weight: 188.03 g/mol) is a heterocyclic compound that has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article reviews various studies investigating its biological activity, synthesis methods, and mechanisms of action.

Synthesis Methods

The synthesis of this compound typically involves:

- Suzuki-Miyaura Cross-Coupling Reaction : This method utilizes a palladium catalyst and boron reagents to form carbon-carbon bonds, facilitating the creation of this compound from simpler precursors.

Key Steps in Synthesis

- Preparation of Precursors : Starting materials are halogenated and subjected to amination.

- Coupling Reactions : The compound is formed through coupling reactions under controlled conditions to ensure high yield and purity.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against various pathogens. It has been evaluated for its effectiveness in inhibiting bacterial growth, making it a candidate for further development in infectious disease treatments.

Anticancer Properties

The compound has shown promise in anticancer research, particularly as a potential lead compound in drug discovery. Studies have demonstrated that derivatives of this compound can inhibit tumor cell proliferation through various mechanisms, including the inhibition of specific enzymes involved in cancer progression .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Inhibition of tumor cell proliferation | |

| Enzyme Inhibition | Targeting specific metabolic pathways |

The biological effects of this compound are attributed to its ability to interact with various molecular targets. The compound may inhibit specific enzymes or receptors, leading to alterations in cellular signaling pathways. The precise mechanisms often depend on the structural modifications made to the compound during synthesis .

Study on Anticancer Activity

In one study, derivatives of this compound were tested against several cancer cell lines. The results indicated that certain derivatives exhibited cytotoxic effects comparable to established anticancer drugs, suggesting potential therapeutic applications in oncology .

Antimicrobial Efficacy Assessment

Another research effort focused on the antimicrobial properties of the compound, where it was tested against both Gram-positive and Gram-negative bacteria. The findings revealed that this compound had a notable inhibitory effect on bacterial growth, indicating its potential as an antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.